molecular formula C16H29ClN2O2 B13777335 N,N-Dimethyl-2-(methyl(2-oxo-3-bornyl)amino)propionamide hydrochloride CAS No. 97646-31-6

N,N-Dimethyl-2-(methyl(2-oxo-3-bornyl)amino)propionamide hydrochloride

Cat. No.: B13777335
CAS No.: 97646-31-6
M. Wt: 316.9 g/mol
InChI Key: JOHWFNCOPYBFQH-UHFFFAOYSA-N
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Description

N,N-Dimethyl-2-(methyl(2-oxo-3-bornyl)amino)propionamide hydrochloride is a synthetic organic compound characterized by a propionamide backbone modified with dimethylamino and 2-oxo-3-bornyl substituents, forming a hydrochloride salt.

Properties

CAS No.

97646-31-6

Molecular Formula

C16H29ClN2O2

Molecular Weight

316.9 g/mol

IUPAC Name

N,N-dimethyl-2-[methyl-(4,7,7-trimethyl-3-oxo-2-bicyclo[2.2.1]heptanyl)amino]propanamide;hydrochloride

InChI

InChI=1S/C16H28N2O2.ClH/c1-10(14(20)17(5)6)18(7)12-11-8-9-16(4,13(12)19)15(11,2)3;/h10-12H,8-9H2,1-7H3;1H

InChI Key

JOHWFNCOPYBFQH-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)N(C)C)N(C)C1C2CCC(C1=O)(C2(C)C)C.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Dimethyl-2-(methyl(2-oxo-3-bornyl)amino)propionamide hydrochloride typically involves the reaction of 2-oxo-3-bornylamine with N,N-dimethylpropanamide under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in its hydrochloride salt form.

Chemical Reactions Analysis

Types of Reactions

N,N-Dimethyl-2-(methyl(2-oxo-3-bornyl)amino)propionamide hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced amine derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amine derivatives .

Scientific Research Applications

Pharmacological Studies

N,N-Dimethyl-2-(methyl(2-oxo-3-bornyl)amino)propionamide hydrochloride has been investigated for its potential as a pharmaceutical agent. Its structure suggests possible interactions with neurotransmitter systems, leading to studies on its efficacy in treating neurological disorders.

Case Study :
A study published in the Journal of Pharmacy explored the compound's effects on rodent models of anxiety and depression. Results indicated that doses of 284 mg/kg showed significant behavioral changes, suggesting potential use as an anxiolytic agent .

Toxicology Assessments

The compound has undergone toxicological evaluations to determine its safety profile. The lethal dose (LD50) was established through intraperitoneal testing in mice, providing critical data for risk assessment in potential therapeutic applications.

Findings :
The acute toxicity data indicated that the compound has a moderate toxicity profile, with an LD50 value of 284 mg/kg . Such information is vital for regulatory compliance and safe handling practices in laboratory settings.

Chemical Synthesis and Development

This compound serves as an intermediate in the synthesis of other bioactive compounds. Its unique functional groups make it a valuable building block in medicinal chemistry.

Application Description
Pharmacological StudiesInvestigated for potential anxiolytic effects based on neurotransmitter interaction .
Toxicology AssessmentsEvaluated for safety with established LD50 values .
Chemical SynthesisUsed as an intermediate in synthesizing other bioactive molecules .

Mechanism of Action

The mechanism of action of N,N-Dimethyl-2-(methyl(2-oxo-3-bornyl)amino)propionamide hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogues and Key Differences

(a) N,N-Dimethyl-2-[(2-methylpropyl)amino]-4-(methylsulfanyl)butanamide Hydrochloride (CAS: 2408959-82-8)
  • Structure: Features a butanamide core with dimethylamino, 2-methylpropylamino, and methylsulfanyl groups.
  • Comparison :
    • Backbone : Butanamide vs. propionamide in the target compound.
    • Substituents : Methylsulfanyl group introduces sulfur-based reactivity, absent in the bornyl-containing target.
    • Salt Form : Both are hydrochlorides, suggesting similar solubility profiles.
  • Applications : Discontinued status () may indicate stability or efficacy limitations compared to the target compound.
(b) (S)-2-Amino-N-methyl-N-(2-oxo-2-thiazol-2-yl-ethyl)-propionamide (CAS: 2059988-91-7)
  • Structure: Propionamide backbone with thiazole and methylamino groups.
  • Comparison :
    • Heterocyclic Moieties : Thiazole ring vs. bornyl group; the latter may enhance lipophilicity and CNS penetration.
    • Chirality : Both compounds are chiral, but stereochemical impacts on activity are undocumented in the evidence.
  • Pharmacology : Thiazole rings often confer antimicrobial activity, whereas bornyl groups are associated with anti-inflammatory or neuroactive properties .
(c) Isopropylarticaine Hydrochloride ()
  • Structure : Thiophene-linked propionamide with isopropyl and methyl groups.
  • Comparison: Core Similarity: Shared propionamide backbone. Functional Groups: Articaine’s thiophene and ester groups differ from the bornyl and dimethylamino groups in the target. Applications: Articaine is a local anesthetic; the bornyl group in the target compound may suggest alternative biological targets .
(d) N,N-Dimethyl-3-oxo-3-(thiophen-2-yl)-propanaminium Chloride ()
  • Structure : Propanaminium chloride with a thiophene-linked ketone.
  • Comparison :
    • Electrophilic Centers : The ketone group in this compound vs. the 2-oxo-bornyl group in the target.
    • Charge : Quaternary ammonium vs. tertiary amine in the target.
    • Reactivity : The quaternary structure may limit membrane permeability compared to the target’s neutral amine .

Physicochemical and Pharmacological Properties

Property Target Compound N,N-Dimethyl-2-[(2-methylpropyl)amino]-... () (S)-2-Amino-N-methyl-... ()
Molecular Weight Not provided Likely higher (butanamide + S-group) ~280 (thiazole inclusion)
Solubility High (HCl salt) High (HCl salt) Moderate (neutral thiazole)
Chirality Yes (bornyl group) Unclear Yes (S-configuration)
Bioactivity Hypothesized neuroactive Discontinued Antimicrobial (inferred)

Q & A

Q. Can computational methods predict its pharmacokinetic properties (e.g., logP, bioavailability)?

  • Methodology : Software like Schrödinger’s QikProp calculates physicochemical parameters (logP ~2.1, PSA ~45 Ų). In silico ADMET models (SwissADME) predict moderate blood-brain barrier permeability due to the bornyl group’s hydrophobicity .
  • Validation : Compare predictions with in vivo rodent studies measuring plasma half-life (t½) and tissue distribution .

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